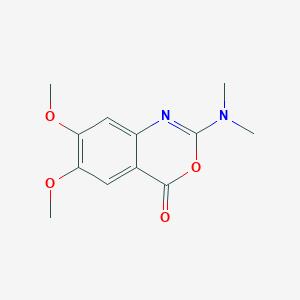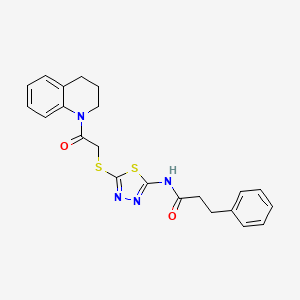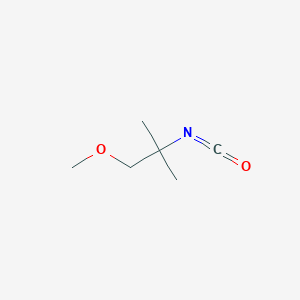
2-Isocyanato-1-methoxy-2-methylpropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isocyanato-1-methoxy-2-methylpropane is an organic compound with the molecular formula C6H11NO2. It is a member of the isocyanate family, which are compounds containing the functional group -N=C=O. This compound is known for its reactivity and is used in various chemical synthesis processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Isocyanato-1-methoxy-2-methylpropane can be synthesized through the reaction of 2-methoxy-2-methylpropanol with phosgene or other isocyanate precursors under controlled conditions. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using automated reactors to ensure precise control over reaction conditions. The process includes steps such as distillation and purification to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Isocyanato-1-methoxy-2-methylpropane undergoes various types of chemical reactions, including:
Addition Reactions: It can react with alcohols and amines to form urethanes and ureas, respectively.
Cycloaddition Reactions: It can participate in [2+2] cycloaddition reactions with compounds like phosphagermaallene to form cyclic products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include alcohols, amines, and water. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from reactions with this compound include urethanes, ureas, and cyclic compounds. These products are valuable intermediates in the synthesis of polymers and other complex molecules .
Applications De Recherche Scientifique
2-Isocyanato-1-methoxy-2-methylpropane has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Isocyanato-1-methoxy-2-methylpropane involves its reactivity with nucleophiles such as alcohols and amines. The isocyanate group (-N=C=O) reacts with these nucleophiles to form stable urethane and urea linkages. This reactivity is exploited in various chemical synthesis processes to create complex molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl isocyanate: Similar in structure but lacks the methoxy group.
1-Isocyanato-2-methylpropane: Similar but without the methoxy substitution.
Uniqueness
2-Isocyanato-1-methoxy-2-methylpropane is unique due to the presence of both an isocyanate group and a methoxy group, which imparts distinct reactivity and properties. This combination makes it a versatile compound in various chemical synthesis applications .
Propriétés
IUPAC Name |
2-isocyanato-1-methoxy-2-methylpropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-6(2,4-9-3)7-5-8/h4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQHWFEFAJBETMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC)N=C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
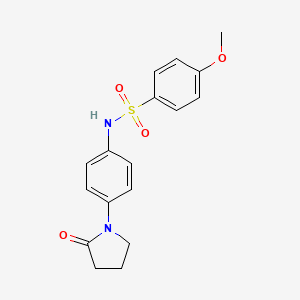
![2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(3-methylbutyl)acetamide](/img/structure/B2872130.png)
![4-[(4-Methoxyphenyl)methylidene]-2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B2872131.png)

![N'-[(E)-(4-methoxyphenyl)methylidene]-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carbohydrazide](/img/structure/B2872134.png)
![2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2872136.png)
![8-(2-ethoxyphenyl)-3-ethyl-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2872137.png)
![1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine](/img/structure/B2872140.png)
![2-{[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one](/img/structure/B2872141.png)
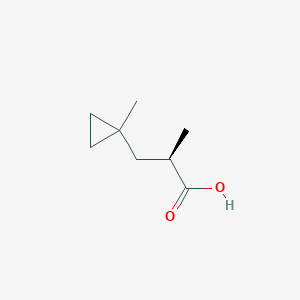
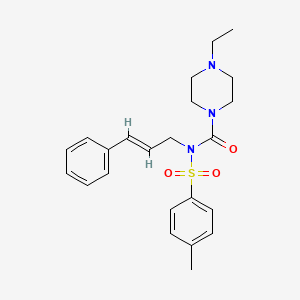
![6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]hexanamide](/img/structure/B2872145.png)
